2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 14998-02-8
VCID: VC20974140
InChI: InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
SMILES: C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol

2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one

CAS No.: 14998-02-8

Cat. No.: VC20974140

Molecular Formula: C11H8N4OS

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one - 14998-02-8

Specification

CAS No. 14998-02-8
Molecular Formula C11H8N4OS
Molecular Weight 244.27 g/mol
IUPAC Name 2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
Standard InChI Key TVYBDNZUZDXQOG-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)N=CN3
SMILES C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3
Canonical SMILES C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)N=CN3

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular structure of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one features several key elements that contribute to its biological activity. The core scaffold consists of a fused thiazole and pyrimidine ring system. The thiazole component contains a sulfur atom and a nitrogen atom in a five-membered ring, while the pyrimidine component contains two nitrogen atoms in a six-membered ring. At position 2, an anilino group (NH-phenyl) is attached, which contributes significantly to the compound's interaction with biological targets. Position 7 features a carbonyl group, forming the pyrimidin-7-one moiety. The hydrogen at position 6 (indicated as 6H in the name) is attached to a nitrogen atom in the pyrimidine ring, forming an NH group that can participate in hydrogen bonding interactions.

Physicochemical Properties

Understanding the physicochemical properties of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is crucial for evaluating its potential as a drug candidate. These properties influence its behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles.
Table 1: Physical and Chemical Properties of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one

PropertyValueReference
CAS Number14998-02-8
Physical AppearanceSolid form at standard conditions
Molecular StructureFused thiazole-pyrimidine ring system with anilino group at position 2
Hydrogen Bond DonorsMultiple NH groups facilitating target binding
Hydrogen Bond AcceptorsNitrogen atoms in heterocyclic rings and carbonyl group
Biological ClassificationTopoisomerase I inhibitor
The presence of multiple hydrogen bond donors and acceptors in the structure suggests favorable interaction capabilities with biological targets, particularly enzymes like topoisomerase I. The anilino group at position 2 likely contributes to specific binding interactions through both hydrogen bonding and π-stacking interactions with aromatic amino acid residues in target proteins.

Synthesis Methodologies

Solid-Phase Synthesis Approaches

Recent advances in synthetic methodologies have explored solid-phase approaches for the preparation of thiazolo-pyrimidinone derivatives, offering advantages for the development of compound libraries . This approach involves the attachment of key intermediates to a solid support (resin), facilitating purification and enabling parallel synthesis of multiple analogs.
A notable solid-phase approach described in recent literature involves the formation of thiazolo-aminoamide resin (compound 12a), followed by cyclization to form the pyrimidine ring . The process begins with the attachment of appropriate precursors to a resin, followed by sequential reactions to build the thiazole and pyrimidine rings. After the construction of the fused ring system, further functionalization at position 2 can be achieved to introduce the anilino group .
A critical consideration in solid-phase synthesis is the choice of solvent, which affects resin swelling and reaction efficiency. For the synthesis of thiazolo-pyrimidinone derivatives, a mixture of DMF and ethanol has been found to be effective as co-solvents, enhancing the swelling of the resin and improving reaction outcomes .

Biological Activities

Topoisomerase I Inhibition

One of the most significant biological activities of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair processes . The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and disrupting DNA replication. This mechanism is particularly effective against rapidly dividing cells, explaining the compound's anticancer potential.
Recent investigations have evaluated novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors, with some derivatives demonstrating potent inhibitory activity . Molecular docking studies have provided insights into the possible binding modes of these compounds with the topoisomerase I-DNA complex, highlighting key interactions that contribute to their inhibitory activity .

Anticancer Properties

The topoisomerase I inhibitory activity of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one directly contributes to its anticancer potential . Recent studies have evaluated thiazolo[4,5-d]pyrimidin-7(6H)-ones as anticancer agents, with selected compounds demonstrating potent cytotoxicity against various cancer cell lines .
Table 2: Biological Activities of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one and Related Derivatives

Activity TypeDetailsReference
Topoisomerase I InhibitionStabilizes topoisomerase I-DNA complex, preventing DNA re-ligation
Anticancer ActivityCytotoxicity against various cancer cell lines
Antibacterial ActivityModerate activity against several bacterial strains
Mechanism of ActionDisruption of DNA replication through enzyme inhibition
Structure-Activity RelationshipModifications to anilino group influence potency and selectivity
The ability to interfere with DNA replication through topoisomerase I inhibition makes 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one and its derivatives promising candidates for anticancer drug development . The compound's efficacy against specific cancer types and detailed cytotoxicity profiles continue to be areas of active research.

Structure-Activity Relationship

Key Structural Features for Activity

Understanding the relationship between the structural features of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one and its biological activities is essential for rational drug design and optimization. Structure-activity relationship (SAR) studies have identified several key structural elements that contribute to the compound's bioactivity.
The thiazolo[4,5-d]pyrimidine core serves as the essential scaffold for activity, providing the proper spatial arrangement for interaction with biological targets . The anilino group at position 2 plays a critical role in target binding, likely through hydrogen bonding and aromatic interactions. The carbonyl functionality at position 7 contributes to the compound's biological activity through potential hydrogen bonding interactions.
The NH group at position 6 (indicated as 6H in the name) also appears to be important for activity, potentially participating in hydrogen bonding interactions with target proteins. This understanding of the key structural features provides a foundation for the design of more potent and selective derivatives.

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